4-[3,3,6,6-Tetramethyl-10-(4-methylbenzyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoic acid
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Overview
Description
4-{3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-9-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-9-YL}BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the acridine core, followed by the introduction of the benzoic acid moiety. Key steps may include Friedel-Crafts acylation, reduction, and oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can be used to modify the ketone groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-PENTYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE
- 3-METHOXYPHENYLBORONIC ACID
Uniqueness
4-{3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-9-YL}BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C32H35NO4 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-[3,3,6,6-tetramethyl-10-[(4-methylphenyl)methyl]-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl]benzoic acid |
InChI |
InChI=1S/C32H35NO4/c1-19-6-8-20(9-7-19)18-33-23-14-31(2,3)16-25(34)28(23)27(21-10-12-22(13-11-21)30(36)37)29-24(33)15-32(4,5)17-26(29)35/h6-13,27H,14-18H2,1-5H3,(H,36,37) |
InChI Key |
VNDAKXIDVRTQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC=C(C=C5)C(=O)O)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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